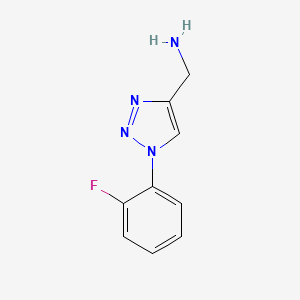(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
CAS No.: 1250180-52-9
Cat. No.: VC3204134
Molecular Formula: C9H9FN4
Molecular Weight: 192.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1250180-52-9 |
|---|---|
| Molecular Formula | C9H9FN4 |
| Molecular Weight | 192.19 g/mol |
| IUPAC Name | [1-(2-fluorophenyl)triazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C9H9FN4/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14/h1-4,6H,5,11H2 |
| Standard InChI Key | KPOZIGHBGJDYMB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N2C=C(N=N2)CN)F |
| Canonical SMILES | C1=CC=C(C(=C1)N2C=C(N=N2)CN)F |
Introduction
Chemical Structure and Properties
(1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine consists of a five-membered triazole ring with three nitrogen atoms. The 2-fluorophenyl group is attached to one of the nitrogen atoms in the triazole ring, while a methanamine group (CH₂NH₂) is connected to the carbon at position 4 of the triazole. The presence of fluorine in the phenyl ring and the amino functionality provides this molecule with unique chemical and biological properties.
Physical and Chemical Properties
The hydrochloride salt of this compound, (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride, has a CAS number of 2309191-00-0 and a molecular weight of 228.66 g/mol. The parent compound itself would have a molecular formula of C₉H₉FN₄ with a slightly lower molecular weight. The key properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula (Free base) | C₉H₉FN₄ |
| Molecular Formula (HCl salt) | C₉H₁₀ClFN₄ |
| Molecular Weight (HCl salt) | 228.66 g/mol |
| CAS Number (HCl salt) | 2309191-00-0 |
| IUPAC Name | [1-(2-fluorophenyl)triazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C9H9FN4/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14 |
| SMILES | C1=CC=C(C(=C1)N2C=C(N=N2)CN)F |
Structural Characteristics
The compound features several key structural elements that contribute to its chemical behavior:
-
The 1,2,3-triazole ring serves as a rigid scaffold and contains three nitrogen atoms that can participate in hydrogen bonding.
-
The 2-fluorophenyl group introduces lipophilicity and can enhance metabolic stability.
-
The methanamine group provides a basic center that can form salt bridges with acidic residues in biological targets.
-
The positioning of the fluorine atom at the ortho position of the phenyl ring creates a unique electronic environment that distinguishes this molecule from its structural isomers.
Synthesis Methodologies
The synthesis of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves multi-step processes that focus on the formation of the triazole ring and subsequent functionalization.
Click Chemistry Approach
One of the most common methods for synthesizing this compound likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This approach would typically involve:
-
Preparation of 2-fluorophenyl azide from 2-fluoroaniline.
-
Cycloaddition reaction between the azide and a suitable alkyne precursor containing a protected amine group.
-
Deprotection of the amine to yield the target molecule.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for optimizing the efficacy of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine.
Key Structural Features
Several structural elements may contribute to the biological activity of this compound:
-
The 2-fluorophenyl group may enhance lipophilicity, facilitating membrane permeability.
-
The triazole ring provides a rigid scaffold and potential hydrogen bonding sites.
-
The methanamine group introduces a basic center that can form salt bridges with acidic residues in biological targets.
-
The specific positioning of the fluorine at the ortho position creates a unique electronic environment compared to meta or para substitution.
Comparison with Positional Isomers
A comparison between (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine and its positional isomers reveals interesting structural differences that may influence their biological activities:
Chemical Reactivity and Modifications
Common Reactions
(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine can participate in various chemical reactions, primarily through its functional groups:
-
The primary amine can undergo:
-
Acylation to form amides
-
Reductive amination to form secondary amines
-
Nucleophilic substitution reactions
-
-
The triazole ring can participate in:
-
Coordination with metal ions
-
Various functionalization reactions at available positions
-
-
The fluorophenyl group may undergo:
-
Nucleophilic aromatic substitution reactions (limited due to the activation pattern of fluorine)
-
Metal-catalyzed coupling reactions
-
Derivative Formation
The compound's structure allows for the development of various derivatives through modification of the amine group, which may lead to compounds with enhanced or altered biological activities. These modifications could include:
-
Conversion to amides, ureas, or thioureas
-
Formation of Schiff bases
-
Attachment of peptide fragments
-
Introduction of heterocyclic substituents
Comparison with Related Compounds
Structural Analogs
The following table compares (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine with structurally related compounds:
Functional Group Variations
The variation in functional groups among these related compounds can significantly affect their physicochemical properties and biological activities:
-
Methanamine vs. Methanol: The replacement of the amino group with a hydroxyl group changes the hydrogen bonding pattern and basicity.
-
Fluorine Position: The position of the fluorine atom on the phenyl ring affects the electronic distribution and conformational preferences.
-
Additional Substituents: The presence of additional groups (e.g., chlorine) modifies the steric and electronic properties of the molecule .
Research Applications and Future Directions
Current Research Focus
While specific research on (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is limited in the provided search results, related triazole compounds are being investigated for:
-
Drug discovery programs targeting various diseases
-
Development of chemical probes for biological studies
-
Creation of building blocks for more complex molecules
-
Design of materials with specific properties
Future Research Directions
Future research on this compound may focus on:
-
Detailed structure-activity relationship studies to optimize biological activity
-
Investigation of specific mechanisms of action in biological systems
-
Development of more efficient synthetic routes
-
Exploration of additional applications in medicinal chemistry and materials science
-
Comparative studies with positional isomers to understand the impact of fluorine positioning
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume